Product packaging for Hydrocortisone 21-propionate(Cat. No.:CAS No. 6677-98-1)

Hydrocortisone 21-propionate

Cat. No.: B1615532
CAS No.: 6677-98-1
M. Wt: 418.5 g/mol
InChI Key: MRECAIZOMKKXOZ-RPPPWEFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrocortisone 21-propionate is a synthetic corticosteroid ester, specifically a propionate ester derivative of hydrocortisone (cortisol) . It is primarily used in pharmaceutical research and development as a reference standard and an impurity in the analysis of hydrocortisone-based products . With a molecular formula of C24H34O6 and a molecular weight of 418.52 g/mol, this white solid compound ( 6677-98-1) is critical for ensuring the quality, safety, and consistency of corticosteroid medications through applications in analytical method development, validation (AMV), and Quality Control (QC) for processes like Abbreviated New Drug Applications (ANDA) and commercial production . The compound's role is rooted in the broader pharmacology of corticosteroids. Like other topical corticosteroids, derivatives of hydrocortisone are known to bind to the cytosolic glucocorticoid receptor . The resulting receptor-ligand complex translocates to the cell nucleus, influencing gene expression and leading to complex anti-inflammatory and immunosuppressive effects, such as the inhibition of phospholipase A2 and the subsequent control of prostaglandin and leukotriene biosynthesis . Research on related compounds, such as hydrocortisone 17-butyrate 21-propionate (HBP), indicates that such medium-potency, non-halogenated double-esters can offer a strong topical anti-inflammatory activity with a relatively favorable benefit/risk ratio and weaker systemic effects compared to some higher-potency corticosteroids . This compound is provided with a comprehensive Certificate of Analysis (CoA) to support regulatory compliance. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34O6 B1615532 Hydrocortisone 21-propionate CAS No. 6677-98-1

Properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O6/c1-4-20(28)30-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)21(16)18(26)12-23(17,24)3/h11,16-18,21,26,29H,4-10,12-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRECAIZOMKKXOZ-RPPPWEFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70872918
Record name Hydrocortisone 21-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6677-98-1
Record name Cortisol, 21-propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006677981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocortisone 21-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Chemistry and Derivatization of Hydrocortisone 21 Propionate

Chemical Synthesis Routes for Hydrocortisone (B1673445) 21-Propionate

The introduction of a propionate (B1217596) group at the 21-position of hydrocortisone is primarily achieved through esterification reactions. This process enhances the lipophilicity of the parent compound, which can improve its absorption and potency. biosynth.comingentaconnect.com

Esterification Methodologies at the C-21 Position of Hydrocortisone

The esterification of the 21-hydroxyl group of hydrocortisone is a well-established synthetic transformation. psu.edu This hydroxyl group is the most reactive among the three present in the hydrocortisone molecule (11β, 17α, and 21), making its selective esterification feasible. psu.edu

Common methods involve the reaction of hydrocortisone with a propionylating agent. One documented approach utilizes propionic acid and potassium propionate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds by stirring the components, initially at room temperature, followed by gentle heating to drive the reaction to completion. google.com Another method involves the use of propionic anhydride (B1165640) in the presence of an acid catalyst such as p-toluenesulfonic acid or trifluoroacetic acid. patsnap.com

Enzymatic methods have also been explored for the regioselective acylation of hydrocortisone. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated high efficiency in catalyzing the esterification at the C-21 position with various acyl donors, including propionates. conicet.gov.ar These biocatalytic methods offer the advantage of high selectivity, avoiding the need for protecting groups on the other hydroxyl functions. conicet.gov.ar

A general synthetic scheme for the chemical esterification is presented below:

Scheme 1: General Esterification of Hydrocortisone at the C-21 Position

Precursor Chemical Reactivity and Catalysis in 21-Ester Formation

The selective esterification at the C-21 position is largely due to the primary nature of this hydroxyl group, which is more accessible and nucleophilic compared to the sterically hindered tertiary 17α-hydroxyl and the secondary 11β-hydroxyl groups. psu.edupatsnap.com

In chemical synthesis, the choice of catalyst is crucial. Acid catalysts like p-toluenesulfonic acid facilitate the reaction between the alcohol and the carboxylic acid or anhydride. patsnap.com In some procedures, a dehydrating agent is employed to remove the water formed during the reaction, thereby shifting the equilibrium towards the ester product. google.com The use of acyl chlorides, such as propionyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, is another effective method. patsnap.com The base neutralizes the hydrochloric acid byproduct.

Enzymatic catalysis, particularly with lipases, operates under milder conditions and exhibits remarkable regioselectivity for the C-21 position. conicet.gov.ar The enzyme's active site specifically accommodates the steroid's side chain, favoring acylation at the terminal hydroxyl group. conicet.gov.ar This chemo- and regioselectivity of enzymes like CALB allows for high yields of the 21-ester without significant side products. conicet.gov.ar

Exploration of Related Hydrocortisone Esters and Analogues

The synthesis of various hydrocortisone esters and their analogues is a continuous area of research aimed at optimizing therapeutic efficacy and minimizing side effects.

Design Principles for Modified Glucocorticoid 21-Esters

The primary goal of modifying glucocorticoids by esterification at the C-21 position is to modulate their physicochemical properties, such as lipophilicity. biosynth.comingentaconnect.com Increased lipophilicity generally enhances the drug's ability to penetrate the skin and cell membranes, leading to improved local anti-inflammatory activity. biosynth.comingentaconnect.com The length and branching of the alkyl or aryl chain of the ester group are key determinants of these properties. psu.edu

The "soft drug" approach is a prominent design principle where the modified glucocorticoid is designed to be metabolically labile. researchgate.netresearchgate.net These compounds exert their therapeutic effect locally and are then rapidly metabolized in the systemic circulation to inactive forms, thereby reducing the risk of systemic side effects. researchgate.net Ester groups are ideal for this purpose as they can be readily hydrolyzed by esterases present in the body. researchgate.net

Another design strategy involves creating double esters, such as hydrocortisone 17-butyrate 21-propionate, where esterification at both the C-17 and C-21 positions can further enhance potency. ingentaconnect.com The introduction of different functional groups within the ester moiety can also be used to target specific tissues or to modulate the drug's pharmacokinetic profile. nih.govresearchgate.net

Stereochemical Considerations in Steroid Ester Synthesis

The stereochemistry of the steroid nucleus is fundamental to its biological activity. britannica.comresearchgate.net The specific three-dimensional arrangement of the rings and substituents dictates the binding affinity to the glucocorticoid receptor. researchgate.net During the synthesis of hydrocortisone 21-propionate and other esters, it is crucial to preserve the natural stereochemistry of the hydrocortisone backbone.

The esterification at the C-21 position does not typically affect the stereocenters of the steroid nucleus. However, the spatial arrangement of the ester group itself can influence interactions with the receptor and metabolizing enzymes. While the C-21 carbon is not a stereocenter, the conformation of the side chain can be affected by the size and nature of the ester group.

Molecular and Cellular Pharmacodynamics of Hydrocortisone 21 Propionate

Glucocorticoid Receptor (GR) Binding Characteristics of Hydrocortisone (B1673445) 21-Propionate

The binding affinity of hydrocortisone esters for the glucocorticoid receptor (GR) has been quantified in cytosolic preparations from various rat tissues. Studies using rat thymus cytosol have shown that esterification of the 21-hydroxy group of hydrocortisone (cortisol) on its own results in a decrease in relative binding affinity for the GR compared to the parent compound. nih.gov For instance, the 21-acetate and 21-valerate esters of hydrocortisone demonstrated a loss of relative affinity. nih.gov

In contrast, research on the doubly esterified derivative, hydrocortisone 17-butyrate 21-propionate (HBP), in rat liver cytosol revealed a high affinity for the GR. A Scatchard plot analysis for [3H]HBP binding indicated a straight line, characteristic of a single class of high-affinity binding sites, with a dissociation constant (Kd) value of 9.8 nM. nih.govresearchgate.net For comparison, hydrocortisone itself displayed a more complex binding profile with both high-affinity (Kd = 1.9 nM) and low-affinity (Kd = 68.7 nM) sites in the same preparation. nih.gov The inhibition constant (Ki) of HBP was found to be significantly smaller than that of hydrocortisone, indicating a stronger binding affinity. nih.gov These findings suggest that while 21-esterification alone may reduce affinity, its combination with esterification at the C-17 position can substantially enhance the molecule's binding to the glucocorticoid receptor. nih.govnih.gov

Table 1: Dissociation Constants (Kd) for Glucocorticoid Binding in Rat Liver Cytosol

Compound Dissociation Constant (Kd) Binding Profile
Hydrocortisone 17-Butyrate 21-Propionate (HBP) 9.8 nM Single high-affinity site
Hydrocortisone (High Affinity Site) 1.9 nM Multiple sites
Hydrocortisone (Low Affinity Site) 68.7 nM Multiple sites

Data sourced from kinetic analysis of glucocorticoid binding in rat liver preparations. nih.gov

Kinetic analyses provide insight into the dynamics of the ligand-receptor interaction, specifically the rates of association and dissociation. For the dual ester hydrocortisone 17-butyrate 21-propionate (HBP), studies in rat liver have shown that its enhanced affinity for the GR is primarily driven by a significant decrease in the dissociation rate. nih.gov

The binding potency of hydrocortisone derivatives is significantly influenced by the nature of the ester group at the C-21 position. A competitive binding assay using [3H]dexamethasone and rat thymus cytosol was employed to determine the affinity of various 17α- and/or 21-esters relative to hydrocortisone (cortisol), which was assigned a relative affinity of 1. nih.gov

The results demonstrated that the binding affinity of 21-esters is heavily dependent on the presence and type of an ester at the 17α-position. When attached to a cortisol 17-acetate backbone, the 21-propionate ester had a relative affinity of 0.093. nih.gov This was higher than the 21-acetate (0.036) but lower than the 21-butyrate (0.152) and 21-valerate (0.272). A similar trend was observed with a cortisol 17-valerate backbone, where the 21-propionate derivative had a relative affinity of 1.17, which was greater than the 21-acetate (0.76) but less than the 21-butyrate (1.33). nih.gov This data highlights that the 21-propionate ester is one of several ester modifications that modulate receptor affinity. nih.gov

Table 2: Relative Affinity of 21-Esterified Hydrocortisone Derivatives for the Glucocorticoid Receptor in Rat Thymocytes

Parent Compound 21-Ester Group Relative Affinity (Cortisol = 1)
Cortisol 17-Acetate Acetate (B1210297) 0.036
Cortisol 17-Acetate Propionate (B1217596) 0.093
Cortisol 17-Acetate Butyrate 0.152
Cortisol 17-Acetate Valerate (B167501) 0.272
Cortisol 17-Valerate Acetate 0.76
Cortisol 17-Valerate Propionate 1.17
Cortisol 17-Valerate Butyrate 1.33

Data from a competitive binding assay using [3H]dexamethasone in rat thymus cytosol. nih.gov

Structure-Activity Relationship (SAR) Studies on Hydrocortisone 21-Esters

The addition of a propionate group at the C-21 position of the hydrocortisone molecule plays a critical role in modulating its interaction with the glucocorticoid receptor. The esterification at C-17 and C-21 hydroxyl groups with moieties like propionate increases the lipophilicity of the steroid, which can influence its pharmacological properties. uomustansiriyah.edu.iq

Structure-activity relationship studies reveal a clear correlation between the length of the alkyl chain of the ester at the C-21 position and the steroid's binding affinity for the glucocorticoid receptor. nih.gov Generally, increasing the lipophilicity through esterification can enhance potency. uomustansiriyah.edu.iqcore.ac.uk

In studies comparing a series of 21-esters of cortisol 17-acetate, a progressive increase in relative binding affinity was observed as the alkyl chain length increased from acetate (two carbons) to valerate (five carbons). nih.gov Specifically, the relative affinities were 0.036 for the 21-acetate, 0.093 for the 21-propionate (three carbons), 0.152 for the 21-butyrate (four carbons), and 0.272 for the 21-valerate. nih.gov This demonstrates a positive correlation between the size of the straight-chain alkyl ester at the C-21 position and the interaction with the receptor in this specific chemical series. nih.gov A separate pattern recognition analysis also predicted that longer-chain esters, specifically 21-butyrate and 21-isobutyrate, were the most potent among the 21-substituents studied in that model. core.ac.uk This suggests that the size and shape of the C-21 substituent are critical determinants for optimal receptor binding and activity. core.ac.uk

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies to Esterified Glucocorticoids

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to ascertain the relationship between the structural properties of chemical compounds and their biological activity. longdom.org In the context of esterified glucocorticoids, such as Hydrocortisone 21-propionate, QSAR models are instrumental in predicting their therapeutic efficacy and potential side effects. nih.govjocpr.com These models mathematically correlate the physicochemical or structural features of the compounds with their pharmacological effects. jocpr.com

The development of a QSAR model involves building mathematical relationships between the physicochemical properties of a drug and its biological activity. longdom.org For esterified glucocorticoids, these models can predict various aspects, including receptor binding affinity, systemic clearance, and volume of distribution. nih.gov

Several types of molecular descriptors are utilized in QSAR studies, which can be categorized based on the dimensionality of the molecular structure from which they are derived:

1D Descriptors: Derived from the chemical formula.

2D Descriptors: Derived from a 2D structural representation.

3D Descriptors: Derived from the 3-dimensional structure of the molecule. drugdesign.org

A study focusing on a series of non-fluorinated glucocorticoids found that steric factors and the lipophilicity of the side-chain were the primary parameters influencing receptor affinity. nih.gov Another study on 35 different steroids revealed that the introduction of various substituents on the steroid molecule led to changes in binding affinity, which in some cases were associated with concurrent changes in the steroid's lipophilicity. nih.gov Specifically, the elongation of the ester chain from acetate to valerate at both C-17 and C-21 positions results in an increase in both binding affinity for the receptor and the lipophilicity of the steroids. nih.gov However, it was also noted that all 21-esters demonstrated lower binding affinity than their parent alcohol form. nih.gov

The table below illustrates the relationship between the ester chain length at the C-21 position and the resulting binding affinity and lipophilicity, based on general findings in the literature.

Ester Chain at C-21Relative Binding AffinityRelative Lipophilicity
Hydroxide (Parent Alcohol)HighLow
AcetateLower than parent alcoholHigher than parent alcohol
PropionateVariableHigher than acetate
ValerateHigher than acetateHigher than propionate

This table is a generalized representation based on established principles and may not reflect the exact values for this compound.

Three-dimensional QSAR (3D-QSAR) studies, often combined with molecular docking, provide further insights into the interactions between glucocorticoids and their receptors. nih.gov These models can elucidate the structural characteristics that influence the biological activity of these compounds. nih.gov For instance, a 3D-QSAR model for glucocorticoid receptor antagonists revealed that specific amino acid residues were crucial for ligand-receptor interactions through the formation of hydrogen bonds and hydrophobic interactions. nih.gov

The predictive power of QSAR models is rigorously validated using various statistical methods, including cross-validation, to ensure their reliability. nih.govnih.govnih.gov These validated models are valuable tools for designing new glucocorticoid derivatives with improved therapeutic profiles. bg.ac.rs

Intracellular Signal Transduction Initiated by Glucocorticoid Receptor Activation

Genomic Mechanisms and Gene Expression Modulation

Ligand-Induced Glucocorticoid Receptor Translocation to the Nucleus

The initial step in the genomic action of this compound involves its passive diffusion across the cell membrane and subsequent binding to the glucocorticoid receptor (GR) located in the cytoplasm. In its inactive state, the GR is part of a large multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70, as well as immunophilins. This complex maintains the receptor in a conformation that is capable of binding to a ligand but is unable to translocate to the nucleus.

Upon binding of this compound, the GR undergoes a conformational change, leading to the dissociation of the associated heat shock proteins and other components of the complex. This "activated" ligand-receptor complex then exposes a nuclear localization signal (NLS). The exposure of the NLS facilitates the active transport of the this compound-GR complex from the cytoplasm into the nucleus through the nuclear pore complex. This translocation is a critical prerequisite for the subsequent genomic effects of the glucocorticoid.

Interaction of the Receptor-Ligand Complex with Glucocorticoid Response Elements (GREs)

Once inside the nucleus, the this compound-GR complex acts as a ligand-activated transcription factor. The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). These GREs are typically located in the promoter regions of target genes. The binding of the receptor-ligand complex to GREs occurs through the DNA-binding domain (DBD) of the glucocorticoid receptor, which recognizes and binds to a specific consensus sequence within the GRE.

The interaction between the this compound-GR complex and GREs can either enhance or suppress the transcription of target genes. This modulation of gene expression is a primary mechanism through which glucocorticoids exert their wide-ranging physiological and pharmacological effects. The specific genes that are regulated by this interaction vary depending on the cell type and the physiological context.

Regulation of Anti-inflammatory Gene Transcription (e.g., Annexin A1 Synthesis)

A key anti-inflammatory effect of glucocorticoids, including this compound, is mediated by the increased transcription of genes that encode for anti-inflammatory proteins. One of the most well-characterized examples of this is the upregulation of Annexin A1 (also known as lipocortin-1) synthesis.

The this compound-GR complex binds to GREs in the promoter region of the ANXA1 gene, leading to an increase in its transcription and subsequent translation into Annexin A1 protein. Annexin A1 plays a crucial role in the resolution of inflammation by inhibiting the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. By reducing the availability of arachidonic acid, Annexin A1 suppresses the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

Transrepression of Pro-inflammatory Transcription Factors (e.g., NF-κB, AP-1)

In addition to activating the transcription of anti-inflammatory genes, the this compound-GR complex can also suppress the expression of pro-inflammatory genes. This is often achieved through a mechanism known as transrepression, which does not involve direct binding of the GR to DNA.

Instead, the activated GR interacts directly with and inhibits the activity of other transcription factors that are key drivers of the inflammatory response, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This protein-protein interaction prevents these pro-inflammatory transcription factors from binding to their respective DNA response elements and activating the transcription of genes encoding for cytokines, chemokines, and adhesion molecules that promote inflammation. This transrepression mechanism is a major contributor to the potent anti-inflammatory and immunosuppressive effects of glucocorticoids.

Enzymatic Biotransformation and Metabolic Fate of Hydrocortisone 21 Propionate

Hydrolysis Pathways of the 21-Propionate Ester Bond

The cleavage of the propionate (B1217596) group at the C21 position is the initial and rate-limiting step in the metabolic activation of the compound. This hydrolysis is mediated by a class of enzymes known as esterases, which are ubiquitously present in various biological tissues.

Esterases in the skin and liver are primarily responsible for the de-esterification of hydrocortisone (B1673445) esters. In the context of topical application, human keratinocytes are a primary site of metabolism. Studies using cultured human keratinocytes have demonstrated rapid hydrolysis of the 21-ester bond. medicaljournals.senih.gov This metabolic activity in the epidermis is significant as it begins the process of converting the prodrug into its active form within the target tissue. medicaljournals.se

The liver is another major site of metabolism for systemically absorbed corticosteroids. Research on rat liver microsomes has identified at least three distinct carboxylesterases involved in the hydrolysis of hydrocortisone esters, such as hydrocortisone acetate (B1210297) and hydrocortisone hemisuccinate. nih.gov These hepatic enzymes efficiently metabolize the esters, contributing to the systemic clearance and formation of hydrocortisone. nih.govingentaconnect.com This rapid metabolization in the liver is a key factor in the systemic activity profile of the compound. ingentaconnect.com

Research consistently shows that the 21-ester bond of corticosteroids is significantly more susceptible to enzymatic hydrolysis than the 17-ester bond. researchgate.net This differential rate of hydrolysis is a key feature of the metabolism of hydrocortisone diesters, such as hydrocortisone 17-butyrate 21-propionate. medicaljournals.senih.gov

In studies involving this diester, the acyl group at the 21-position is the primary site of hydrolysis. medicaljournals.se Experiments with cultured human keratinocytes revealed that after 6 hours of incubation, most of the hydrocortisone 17-butyrate 21-propionate was de-esterified at the 21-position to form hydrocortisone 17-butyrate. medicaljournals.senih.gov In contrast, the 17-ester is described as being essentially resistant to hydrolysis by esterases found in hog liver and mouse skin. researchgate.net This rapid cleavage of the 21-ester compared to the 17-ester dictates the sequence of metabolite formation. medicaljournals.se

Identification and Characterization of Primary and Secondary Metabolites

The sequential hydrolysis of hydrocortisone esters results in the formation of several intermediate metabolites before the final release of active hydrocortisone.

When studying the metabolism of the diester hydrocortisone 17-butyrate 21-propionate, distinct hydrolytic intermediates are detected. The primary metabolite formed is hydrocortisone 17-butyrate, resulting from the rapid de-esterification at the 21-position. medicaljournals.senih.gov

In an in-vitro study using human keratinocytes, the formation of metabolites was quantified over time. After one hour of incubation with 10 nmol/mL of hydrocortisone 17-butyrate 21-propionate, 1.308 nmol/mL of hydrocortisone 17-butyrate was detected. medicaljournals.senih.gov A minor pathway, involving hydrolysis at the 17-position, was also observed, leading to the detection of a small amount of Hydrocortisone 21-propionate. medicaljournals.senih.govresearchgate.net Interestingly, free hydrocortisone was not detectable within the timeframe of this particular keratinocyte study, indicating it is a downstream product of further metabolic steps. medicaljournals.senih.gov

Metabolite Formation from Hydrocortisone 17-Butyrate 21-Propionate in Human Keratinocyte Culture medicaljournals.senih.gov
Time PointMetabolite DetectedConcentration (nmol/mL)Notes
1 HourHydrocortisone 17-Butyrate1.308Primary metabolite from hydrolysis at the 21-position.
6 HoursHydrocortisone 17-ButyrateMajor ComponentMost of the parent compound is converted to this metabolite.
6 HoursThis compoundMinor ComponentDetected in small amounts, resulting from hydrolysis at the 17-position.
During StudyHydrocortisoneNot DetectableFinal metabolite, not formed within the study's timeframe in this specific in-vitro system.

An important step in the metabolism of 17-monoesters, which are formed after initial hydrolysis of 17,21-diesters, is a non-enzymatic rearrangement. Research has shown that the acyl group at the 17-position can undergo intramolecular translocation to the 21-position. medicaljournals.se This process, also known as acyl migration, is a reversible isomerization. medicaljournals.seresearchgate.net This rearrangement is significant because the resulting 21-ester is highly susceptible to enzymatic hydrolysis, facilitating the final conversion to free hydrocortisone. medicaljournals.seresearchgate.net

In Vitro Models for Biotransformation Studies of this compound

The metabolic fate of topically applied corticosteroids is a critical determinant of their efficacy and systemic absorption. In vitro models provide essential tools for elucidating the enzymatic biotransformation of these compounds in a controlled environment, offering insights into their activation and degradation pathways within the skin and other tissues. This section explores the application of two key in vitro systems—cultured human keratinocytes and tissue/enzymatic preparations—in the study of this compound metabolism.

Application of Cultured Human Keratinocyte Systems

Cultured human keratinocytes serve as a valuable in vitro model for studying the metabolism of topical drugs as they represent the primary cell type of the epidermis, the initial site of contact and metabolism for topically administered corticosteroids. Research in this area has often utilized close structural analogs to elucidate the metabolic pathways of this compound.

A pivotal study on the biotransformation of hydrocortisone 17-butyrate 21-propionate (HBP), a compound structurally similar to this compound, in cultured human keratinocytes revealed rapid enzymatic hydrolysis. medicaljournals.senih.gov The primary metabolic pathway involves the de-esterification at the 21-position, leading to the formation of hydrocortisone 17-butyrate (HB17) as the major metabolite. medicaljournals.senih.gov A smaller quantity of this compound is also formed through hydrolysis at the 17-position. medicaljournals.senih.gov

The study demonstrated that after one hour of incubation of HBP with cultured human keratinocytes, a significant amount of HB17 was detected. medicaljournals.senih.gov By the six-hour mark, the majority of the parent compound had been converted to HB17. medicaljournals.senih.gov Notably, the complete hydrolysis to hydrocortisone was not observed within the timeframe of the experiment. medicaljournals.senih.gov This indicates that the ester bond at the 21-position is more susceptible to enzymatic cleavage by keratinocyte esterases than the ester bond at the 17-position. medicaljournals.se

These findings suggest that when this compound is applied to the skin, it is likely to be metabolized by keratinocytes, primarily through hydrolysis of the propionate group at the 21-position to yield the parent molecule, hydrocortisone.

Time PointInitial CompoundMetabolite DetectedConcentration (nmole/ml)
1 HourHydrocortisone 17-butyrate 21-propionate (10 nmole/ml)Hydrocortisone 17-butyrate1.308
6 HoursHydrocortisone 17-butyrate 21-propionateHydrocortisone 17-butyrateMajority of parent compound
6 HoursHydrocortisone 17-butyrate 21-propionateThis compoundSmall amount detected
6 HoursHydrocortisone 17-butyrate 21-propionateHydrocortisoneNot detectable

Table 1: Metabolic Fate of Hydrocortisone 17-Butyrate 21-Propionate in Cultured Human Keratinocytes medicaljournals.senih.gov

Use of Tissue Extracts and Enzymatic Preparations

Tissue extracts and purified enzymatic preparations offer a more direct method to study the enzymatic hydrolysis of drug molecules, providing insights into the specific enzymes involved and their activity in different tissues. Skin, liver, and synovial tissue extracts have all been shown to possess esterase activity capable of metabolizing corticosteroid esters.

Studies utilizing skin extracts have confirmed the enzymatic hydrolysis of hydrocortisone 17-butyrate 21-propionate, with the primary hydrolytic event being the cleavage of the ester at the 21-position. medicaljournals.se This aligns with the findings from cultured keratinocyte models and reinforces the role of cutaneous esterases in the metabolism of such compounds.

Furthermore, research on other hydrocortisone esters in various tissue preparations provides a strong basis to infer the metabolic fate of this compound. For instance, studies with rat liver microsomes have identified distinct carboxylesterases responsible for the hydrolysis of hydrocortisone acetate and hydrocortisone hemisuccinate. nih.gov This demonstrates the capacity of hepatic enzymes to metabolize hydrocortisone esters.

Similarly, investigations using homogenates of inflamed rabbit synovial tissue have shown the hydrolysis of a series of cortisol 21-esters. nih.gov These studies indicate that the rate of hydrolysis is influenced by the chain length of the ester group. nih.gov Although these studies did not specifically investigate this compound, the collective evidence strongly suggests that it would be a substrate for esterases present in these tissue extracts, leading to its conversion to hydrocortisone.

Purified enzymes, such as porcine liver esterase, are also widely used in in vitro models to study ester hydrolysis due to their broad substrate specificity. These enzymes are known to catalyze the hydrolysis of various carboxylic acid esters to their corresponding alcohols and carboxylic acids.

In Vitro ModelSubstrate(s)Key Finding
Skin ExtractHydrocortisone 17-butyrate 21-propionatePrimary hydrolysis occurs at the 21-position.
Rat Liver MicrosomesHydrocortisone acetate, Hydrocortisone hemisuccinateExistence of distinct carboxylesterases that hydrolyze these esters.
Rabbit Synovial Tissue HomogenateCortisol 21-estersDemonstrates hydrolysis of various 21-esters, with rates dependent on ester chain length.

Table 2: Summary of Findings from In Vitro Biotransformation Studies with Tissue Extracts and Enzymatic Preparations on Related Hydrocortisone Esters medicaljournals.senih.govnih.gov

Analytical Methodologies for Hydrocortisone 21 Propionate

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography, particularly liquid chromatography, stands as the primary tool for the analysis of Hydrocortisone (B1673445) 21-propionate. Its application allows for the separation of the active pharmaceutical ingredient (API) from excipients, process-related impurities, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis of corticosteroids. While specific validated methods for Hydrocortisone 21-propionate are not extensively detailed in publicly available literature, suitable methods are developed based on the well-established analysis of structurally similar steroid propionate (B1217596) esters, such as clobetasol (B30939) propionate and fluticasone propionate. nih.govijpsonline.comresearchgate.netjetir.orgmdpi.com The validation of these methods is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters like linearity, specificity, precision, accuracy, and robustness. nih.govmdpi.com

The development of a reliable HPLC method hinges on the careful optimization of several key parameters to achieve efficient separation and symmetrical peak shapes.

Column Selection : Reversed-phase columns are the standard for steroid analysis. Octadecylsilane (ODS) columns, specifically C18 phases, are most commonly employed due to their hydrophobicity, which is well-suited for retaining and separating moderately non-polar molecules like this compound. nih.govresearchgate.netjetir.orgmdpi.comnih.gov Column dimensions are typically in the range of 150-250 mm in length and 4.6 mm in internal diameter, with particle sizes of 5 µm. jetir.orgd-nb.info

Mobile Phase Composition : The mobile phase typically consists of a mixture of an organic solvent and water or an aqueous buffer. Acetonitrile and methanol are the most common organic modifiers used. nih.govjetir.orgnih.gov The ratio of organic solvent to water is adjusted to achieve the desired retention time and resolution. For steroid propionates, typical compositions range from 50% to 90% organic solvent. researchgate.netjetir.orgmdpi.comnih.gov Isocratic elution, where the mobile phase composition remains constant, is often sufficient for simple assays, while gradient elution may be required for separating complex mixtures of impurities.

Temperature : Column temperature is controlled to ensure reproducibility of retention times and improve peak shape. Temperatures are commonly maintained between 30°C and 40°C. jetir.orgd-nb.info

Table 1: Typical HPLC Chromatographic Conditions for Analysis of Steroid Propionate Analogs
ParameterTypical ConditionReference Compound(s)
Stationary Phase (Column)Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Clobetasol Propionate, Fusidic Acid researchgate.net
Mobile PhaseAcetonitrile:Water (51:49 v/v)Clobetasol Propionate jetir.org
Flow Rate0.8 - 1.0 mL/minClobetasol Propionate researchgate.netjetir.org
Column Temperature30°CClobetasol Propionate jetir.org
Detection Wavelength242 nmClobetasol Propionate jetir.org
Injection Volume20 µLHydrocortisone, Clotrimazole d-nb.info

UV-Vis spectrophotometry is the standard detection method for the HPLC analysis of this compound. The molecule contains a characteristic α,β-unsaturated ketone chromophore in its A-ring, which exhibits strong ultraviolet absorbance. The maximum absorbance (λmax) for this chromophore is typically observed in the range of 236-245 nm, making this wavelength region ideal for sensitive and specific detection. jetir.orgmdpi.comnih.gov

A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers significant advantages over a standard single-wavelength UV detector. A DAD acquires the entire UV-Vis spectrum at each point in the chromatogram. This capability is invaluable for:

Peak Purity Analysis : Assessing whether a chromatographic peak corresponds to a single compound or co-eluting impurities.

Compound Identification : The acquired spectrum can be compared against a reference standard spectrum for confident identification.

Method Development : Facilitates the selection of the optimal detection wavelength for maximum sensitivity.

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, which operate at higher pressures than conventional HPLC systems. This technology offers several key advantages for the analysis of this compound:

Increased Speed : Analysis times can be significantly reduced without sacrificing resolution.

Improved Resolution : Provides sharper and narrower peaks, allowing for better separation of closely eluting impurities.

Higher Sensitivity : Sharper peaks lead to greater peak height and an improved signal-to-noise ratio.

Reduced Solvent Consumption : Lower flow rates and shorter run times decrease the environmental impact and operational costs.

UHPLC systems, such as the Acquity UPLC, are frequently used in conjunction with mass spectrometry for impurity profiling of corticosteroids, including hydrocortisone and clobetasol propionate. scirp.orgresearchgate.net Typical columns used are Acquity UPLC BEH C18 with 1.7 µm particles. scirp.orgwur.nl

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Mass Spectrometry (MS) Applications in Characterization and Detection

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography, it provides a high degree of sensitivity and specificity, making it an indispensable tool for structural elucidation and trace-level detection. resolvemass.ca

LC-MS/MS is the definitive technique for the identification and characterization of process-related impurities and degradation products of this compound. scirp.orgresolvemass.ca The process involves separating compounds by LC, ionizing them (commonly with electrospray ionization, ESI, in positive ion mode for steroids), and analyzing them with two mass analyzers in series (tandem MS). wur.nlnih.gov

This technique is crucial for forced degradation studies, where the drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The resulting impurities can be identified based on their mass fragmentation patterns. For this compound, potential impurities would include those arising from the hydrolysis of the propionate ester, oxidation of the dihydroxyacetone side chain, or rearrangements of the steroid core. scirp.org

Common degradation pathways for hydrocortisone and related corticosteroids lead to impurities such as:

Hydrolysis Product : Hydrocortisone (cleavage of the propionate ester). veeprho.com

Oxidation Products : 21-dehydrohydrocortisone and subsequent acidic degradants like 17-carboxylic acid derivatives. scirp.orgnih.gov

Elimination/Rearrangement Products : Impurities formed via mechanisms like the Mattox rearrangement. scirp.org

Process-Related Impurities : Compounds structurally related to the active substance, such as Prednisone or Cortisone (B1669442) derivatives, that may be present from the synthesis process. synthinkchemicals.com

Table 2: Potential Impurities of this compound and Their Origin
Potential ImpurityCommon OriginAnalytical Approach
HydrocortisoneHydrolytic degradationHPLC, LC-MS/MS
Cortisone 21-PropionateOxidative degradationHPLC, LC-MS/MS
21-DehydrohydrocortisoneOxidative degradationLC-MS/MS scirp.org
Hydrocortisone 17-carboxylic acidOxidative degradationLC-MS/MS scirp.org
Prednisone-related impuritiesSynthesis processHPLC, LC-MS/MS veeprho.com

Orbitrap High Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Orbitrap High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the accurate mass determination and structural elucidation of compounds like this compound. This technology combines a linear ion trap with an Orbitrap mass analyzer, offering high resolution, mass accuracy, and sensitivity. nih.govnih.gov The Orbitrap mass analyzer can achieve resolutions of up to 240,000 at m/z 400, which allows for the precise measurement of mass-to-charge ratios, enabling the confident determination of elemental compositions. nih.gov

For glucocorticoids, including derivatives like this compound, HRMS is instrumental in identifying known compounds and characterizing unknown metabolites or related substances. mdpi.com The high mass accuracy, often in the sub-ppm range, ensures reliable formula assignments for precursor and fragment ions, which is a critical step in structural confirmation. thermofisher.com

Intelligent data acquisition strategies, such as AcquireX, can be employed to perform robust profiling and deeper characterization of compounds in complex mixtures. thermofisher.com The system can perform multiple fragmentation techniques, such as Higher-Energy Collisional Dissociation (HCD) and Collision-Induced Dissociation (CID), to generate rich fragmentation spectra. nih.govthermofisher.com Analysis of these fragment ions provides detailed structural information, helping to pinpoint features like the steroid backbone and the position of substituents. mdpi.com This capability is crucial for differentiating between isomers and identifying specific esters like the 21-propionate group in this compound.

The workflow for analyzing this compound using LC-Orbitrap HRMS would typically involve:

Chromatographic separation of the analyte from the sample matrix using liquid chromatography (LC).

Ionization of the separated analyte.

A high-resolution full scan in the Orbitrap to determine the accurate mass of the molecular ion.

Data-dependent MS/MS experiments where the molecular ion is fragmented (e.g., by HCD) and the resulting fragment ions are analyzed in the Orbitrap to obtain high-resolution fragmentation spectra.

Software-assisted data analysis to propose an elemental composition and elucidate the structure based on the accurate mass and fragmentation pattern.

This approach provides comprehensive and high-quality data essential for the unambiguous identification and structural characterization of this compound in various applications, from pharmaceutical quality control to doping control analysis. mdpi.comresearchgate.net

Atmospheric-Pressure Chemical Ionization (APCI) Techniques

Atmospheric-Pressure Chemical Ionization (APCI) is an ionization technique used in mass spectrometry, often coupled with high-performance liquid chromatography (LC-MS), that is well-suited for the analysis of moderately polar to non-polar, thermally stable compounds such as steroids. wikipedia.orglabx.com This makes it a valuable method for the analysis of this compound. APCI is considered a soft ionization method, meaning it typically generates molecular ions with minimal fragmentation, which is useful for determining the molecular weight of the analyte. wikipedia.orglabx.com

The APCI process involves several steps:

The sample solution from the LC is introduced into a pneumatic nebulizer, creating a fine mist.

This mist is passed through a heated tube (typically 350–500 °C) where the solvent and analyte molecules are vaporized. wikipedia.org

The resulting gas-phase molecules are then passed by a corona discharge needle, which generates a plasma of reagent gas ions (usually from the solvent). creative-proteomics.com

Ionization of the analyte occurs in the gas phase at atmospheric pressure through ion-molecule reactions, primarily proton transfer or adduction, leading to the formation of protonated molecules [M+H]+ in positive ion mode. wikipedia.orgcreative-proteomics.com

APCI is particularly advantageous for steroid analysis because it can handle the high flow rates typical of standard HPLC (0.2–2.0 mL/min) and is less susceptible to matrix effects and ion suppression compared to electrospray ionization (ESI). wikipedia.orglabx.comwikipedia.org It is effective for compounds with molecular weights up to 1500 Da. wikipedia.org A study on the analysis of 14 different glucocorticoids demonstrated the successful use of an LC-MS/MS method with APCI in positive ionization mode, achieving a limit of detection of 1 ng/ml for all compounds within an 8-minute run time. scholaris.ca This highlights the sensitivity and efficiency of APCI for the screening and quantification of corticosteroids like this compound. scholaris.ca

Spectroscopic Methods for Molecular Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like this compound. core.ac.uk It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the stereochemistry of the molecule. semanticscholar.org

For a steroid, the ¹H NMR spectrum can be complex due to the high degree of structural similarity and overlapping signals. nih.gov However, specific proton signals can be identified. For instance, the signals for the methyl groups and protons adjacent to functional groups like ketones and hydroxyls appear in characteristic regions of the spectrum. The propionate moiety would show a distinct ethyl pattern (a quartet and a triplet).

¹³C NMR spectroscopy complements the ¹H data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment (e.g., carbonyl, olefinic, or aliphatic carbons).

To overcome the complexity of 1D spectra and establish the complete structure, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of bonded proton systems through the steroid rings and the propionate side chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting different spin systems, identifying quaternary carbons, and confirming the location of the propionate ester at the C21 position by observing a correlation from the C21 protons to the carbonyl carbon of the propionate group. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry of the molecule, such as the fusion of the steroid rings and the orientation of substituents. core.ac.uksemanticscholar.org

By systematically analyzing these NMR datasets, chemists can unambiguously determine the connectivity and three-dimensional structure of this compound. semanticscholar.orgnd.edu

Powder X-ray Diffraction (PXRD) for Crystalline State Analysis

Powder X-ray Diffraction (PXRD) is a primary technique used to analyze the solid-state properties of crystalline materials like this compound. units.it It provides a unique "fingerprint" of a specific crystalline form, allowing for its identification and characterization. units.it The technique is non-destructive and can distinguish between different polymorphic forms, solvates, and amorphous material. usp.org

The principle behind PXRD is Bragg's Law, which describes how X-rays are diffracted by the planes of atoms within a crystal lattice. usp.org A PXRD pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). The position and intensity of the peaks in the pattern are determined by the crystal structure, including the unit cell dimensions and the arrangement of atoms within it. usp.org

For this compound, PXRD analysis is critical for:

Phase Identification: Confirming the identity of the crystalline solid by comparing its PXRD pattern to a reference pattern from a database or a known standard. spectroscopyonline.com Crystalline hydrocortisone, for example, shows characteristic diffraction peaks around 14.5° and 17.3° 2θ. researchgate.net

Polymorph Screening: Identifying and differentiating between different crystalline polymorphs. Different polymorphs can have distinct physical properties, which is of great importance in the pharmaceutical industry.

Crystallinity Assessment: Quantifying the degree of crystallinity in a sample and detecting the presence of amorphous content. Amorphous material does not produce sharp diffraction peaks, but rather a broad halo. usp.org

Quality Control: Ensuring batch-to-batch consistency of the crystalline form of the drug substance. units.it

By analyzing the PXRD pattern, one can gain fundamental information about the long-range structural order of this compound, which is essential for controlling its material properties. units.it

Validation of Analytical Methods for this compound

Establishment of Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

Validation of an analytical method ensures its reliability for its intended purpose. For quantifying this compound, key validation parameters include linearity, the limit of detection (LOD), and the limit of quantification (LOQ). These are typically established for chromatographic methods like HPLC or TLC. nih.govnih.gov

Linearity Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. To establish linearity, a series of calibration standards of this compound at different concentrations are prepared and analyzed. nih.govresearchgate.net A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the concentration.

The relationship is typically evaluated using linear regression analysis. A good linear relationship is indicated by a correlation coefficient (r) or coefficient of determination (r²) close to 0.999. d-nb.info For example, a validated RP-HPLC method for hydrocortisone demonstrated linearity in the concentration range of 0.02 to 0.4 mg/ml. nih.gov Another study showed linearity for hydrocortisone over a range of 50% to 150% of the working concentration. researchgate.netd-nb.info

Limit of Detection (LOD) and Limit of Quantification (LOQ) The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. d-nb.infoscispace.com The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. d-nb.infoscispace.com

These values are often determined from the calibration curve using the following formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ is the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines).

S is the slope of the calibration curve. nih.gov

The table below shows example LOD and LOQ values from validated methods for hydrocortisone and its acetate (B1210297) ester, which indicate the sensitivity that could be expected for a method analyzing this compound. nih.govnih.gov

AnalyteMethodLODLOQ
HydrocortisoneHPLC0.0107 mg/ml0.0323 mg/ml
Hydrocortisone AcetateTLC-Densitometry0.066 µ g/spot 0.198 µ g/spot

Assessment of Accuracy, Precision, Repeatability, and Reproducibility

Specific data from validation studies on this compound, which would include quantitative results for accuracy (as percent recovery), precision (as relative standard deviation, RSD), and both repeatability (intra-assay precision) and reproducibility (inter-assay precision), are not available in the public domain. Standard validation protocols for similar corticosteroids typically involve the analysis of spiked placebo samples at various concentration levels. However, without access to studies performed specifically on this compound, no data tables or detailed research findings can be presented.

Evaluation of Selectivity and Interference from Excipients or Biological Matrices

The evaluation of selectivity and potential interference is a critical component of analytical method validation, ensuring that the method can accurately quantify the analyte in the presence of other components. For pharmaceutical formulations, this involves assessing interference from excipients. For bioanalytical methods, the potential for interference from endogenous components of the biological matrix is examined.

In the case of this compound, there is a lack of published studies detailing the selectivity of analytical methods. Information regarding the chromatographic resolution between this compound and its potential impurities, degradation products, or commonly used excipients is not available. Similarly, for the analysis of this compound in biological matrices such as plasma or serum, data on the absence of interference from endogenous substances at the retention time of the analyte has not been found.

Without this information, a meaningful evaluation of the selectivity and interference for analytical methods specific to this compound cannot be conducted.

Pharmaceutical Stability and Advanced Delivery System Research for Hydrocortisone 21 Propionate

Degradation Chemistry and Stability Profiles of Hydrocortisone (B1673445) 21-Propionate

The chemical stability of corticosteroids like Hydrocortisone 21-propionate is a critical factor in the development of effective pharmaceutical formulations. researchgate.net Degradation can be induced by various mechanisms depending on factors such as pH, temperature, excipients, and exposure to oxidative conditions. scirp.org

Identification of Degradation Products under Forced Degradation Conditions (e.g., acidic, basic, oxidative, thermal stress)

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. While specific data for this compound is limited, the degradation pathways can be inferred from studies on the hydrocortisone molecule and other corticosteroids. Under various stress conditions, hydrocortisone is known to form several degradation products. nih.govresearchgate.net

Under oxidative stress, a primary degradation pathway for hydrocortisone involves the formation of 21-dehydrohydrocortisone (hydrocortisone-21-aldehyde). researchgate.netnih.gov This can be further oxidized to form a 17-carboxylic acid derivative. researchgate.net Thermal stress often leads to oxidative reactions, particularly at the C-17, C-20, and C-21 positions of the steroid structure. researchgate.net In some formulations, hydrocortisone has been observed to degrade into hydrocortisone acetate (B1210297) and a cortisone (B1669442) 17-keto steroid impurity under accelerated temperature and humidity conditions. scirp.org

Acid-catalyzed degradation can lead to the generation of E/Z isomers through tautomerization and dehydration. nih.govresearchgate.net Under basic conditions, hydrocortisone has been shown to be unstable, though specific degradation products from the propionate (B1217596) ester are less commonly detailed than those from the core molecule. researchgate.net

A summary of common degradation products identified under forced conditions for the hydrocortisone structure is presented below.

Stress ConditionMajor Degradation Products Identified
Oxidative 21-dehydrohydrocortisone (Hydrocortisone-21-aldehyde), 17-carboxylic acid derivatives. researchgate.netnih.gov
Acidic E/Z isomers via dehydration, 17-oxo, 17-deoxy-21-aldehyde. nih.govresearchgate.net
Basic General instability noted; specific products can include 17-deoxy-20-hydroxy-21-carboxylic acid derivatives. researchgate.netresearchgate.net
Thermal Products from oxidative reactions at C-17, C-20, and C-21; 17-ketosteroids. researchgate.netscirp.org

Elucidation of Proposed Degradation Mechanisms (e.g., β-elimination, Mattox rearrangement)

The degradation of corticosteroids containing a 1,3-dihydroxyacetone (B48652) side chain, such as this compound, often proceeds through well-established mechanisms. researchgate.netnih.gov

The Mattox rearrangement is a key degradation pathway that occurs under acidic conditions. nih.gov This mechanism involves an acid-catalyzed β-elimination of water from the C-17 side chain, leading to the formation of enol aldehyde intermediates. researchgate.netnih.gov The process can be influenced by the solvent, with enol aldehyde formation being significantly favored in an aprotic environment. nih.gov

Interestingly, a variation of the Mattox rearrangement has been identified for 17,21-diesters of corticosteroids, which occurs under alkaline conditions. researchgate.netnih.gov This suggests that this compound, being a 21-ester, could potentially undergo degradation via this pathway in a basic environment.

Another significant degradation process is β-elimination , which can be catalyzed by both acids and bases. This reaction typically involves the removal of a proton and a leaving group from adjacent carbon atoms, leading to the formation of a double bond. For corticosteroids, this can result in the cleavage or rearrangement of the side chain.

Oxidative degradation pathways, such as Baeyer-Villiger oxidation , can also occur, particularly affecting the aldehyde groups that may form as initial degradation products. scirp.org This can lead to the formation of carboxylic acid impurities. researchgate.net

Influence of Formulation Excipients and pH on this compound Stability

The stability of this compound in a final pharmaceutical product is heavily influenced by the formulation's pH and the excipients used. researchgate.net Generally, corticosteroids exhibit greater stability in acidic to neutral pH ranges. Hydrocortisone has demonstrated instability in basic solutions. researchgate.net Studies on hydrocortisone succinate (B1194679) solutions confirmed rapid degradation at room temperature but showed stability for at least 14 days under refrigeration at pH values of 5.5, 6.5, and 7.4. nih.gov

The choice of vehicle and other formulation adjuncts plays a critical role. Hydrocortisone has been found to be very unstable in aqueous and water-washable bases like polyethylene (B3416737) glycol ointment. researchgate.net However, the addition of co-solvents such as ethanol, glycerin, and propylene (B89431) glycol can have a stabilizing effect. researchgate.nettandfonline.com At elevated temperatures, propylene glycol was found to be a better stabilizer than glycerin. tandfonline.com

Certain excipients can negatively impact stability. For instance, some antioxidants and surfactants like cysteine hydrochloride and sodium lauryl sulfate (B86663) have been shown to have an adverse effect on hydrocortisone stability. tandfonline.com The presence of trace-level residual solvents from the manufacturing process, such as methanol, can also lead to the formation of specific degradants. scirp.org Therefore, careful selection and compatibility screening of all excipients are necessary to ensure the stability of the final product. researchgate.net

Research on Advanced Drug Delivery Systems Incorporating this compound

To enhance therapeutic efficacy and control the release of hydrocortisone, extensive research has been conducted on advanced drug delivery systems. These systems aim to improve drug permeation, provide sustained release, and target specific sites of action. mdpi.com

Development of Polymer-Based Controlled Release Systems (e.g., in situ gelling systems, nanoparticles)

Polymer-based systems offer versatility in controlling the release of incorporated drugs. nih.gov They can be designed to respond to environmental stimuli like temperature or pH, allowing for targeted and sustained drug delivery. google.com

In situ gelling systems are liquid formulations that transform into a gel upon contact with physiological conditions. cuestionesdefisioterapia.com This transition can be triggered by changes in temperature, pH, or ion concentration. For hydrocortisone, thermosensitive in situ gels have been developed using polymers like poloxamers and hyaluronic acid. mdpi.comresearchgate.net These systems are easily administered as a liquid and then form a gel at body temperature, creating a drug reservoir that provides sustained release. mdpi.comnih.gov Studies on oromucosal formulations using polymers such as Hydroxypropyl Methylcellulose (B11928114) (HPMC), Carbopol 934, and Sodium Alginate have shown that HPMC-based gels exhibit superior viscosity, mucoadhesion, and sustained drug release. cuestionesdefisioterapia.com Research on hydrocortisone gels for mouth ulcers using methylcellulose also demonstrated sustained release over several hours. pharmacyjournal.net

Polymeric nanoparticles (PNPs) are sub-micrometric colloidal carriers made from biocompatible and biodegradable polymers like poly-D,L-lactic-co-glycolic acid (PLGA). mdpi.com These nanoparticles can encapsulate hydrophobic drugs such as hydrocortisone, protecting them from degradation and controlling their release. acs.org The primary mechanism for drug entrapment in PNPs involves hydrophobic and hydrophilic interactions between the drug and the polymer. mdpi.com

Investigation of Lipid-Based Nanosystems for Enhanced Delivery (e.g., lipid microspheres, liposomes, nanoemulsions)

Lipid-based nanosystems are a promising approach for topical and transdermal drug delivery due to their biocompatibility and ability to interact with the skin barrier. nih.gov These systems can enhance drug solubility, improve permeation, and provide controlled release. ekb.eg

Lipid-polymer hybrid nanoparticles combine the advantages of both polymeric nanoparticles and liposomes. acs.orgnih.gov These systems typically consist of a polymeric core for drug encapsulation and a lipid shell that enhances biocompatibility and skin penetration. nih.govresearchgate.net Research on hydrocortisone-loaded hybrid nanoparticles using polycaprolactone (B3415563) (PCL) as the polymer and a phospholipid shell has demonstrated controlled drug release and effective skin delivery. acs.orgnih.govnih.gov

Liposomes are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. researchgate.net Multi-lamellar liposomes have been designed to target specific layers of the skin for hydrocortisone delivery. tandfonline.com Encapsulation within liposomes can sustain the drug's release and improve its local bioavailability. nih.gov The efficiency of delivery can be affected by environmental conditions; for instance, excessive dehydration or occlusion of the skin can alter the release profile from liposomal formulations. elsevierpure.com

Nanoemulsions are nanosized droplet dispersions (oil-in-water or water-in-oil) that are thermodynamically stable. aip.org They are effective carriers for hydrophobic drugs like hydrocortisone, enhancing solubility and stability. asianpubs.org Studies have shown that oil-in-water nanoemulsions formulated with palm oil or palm kernel oil esters can serve as promising vehicles for the transdermal delivery of hydrocortisone. aip.orgasianpubs.org The small droplet size of nanoemulsions provides a large surface area, which can facilitate skin penetration. aip.org Formulations can be further modified into nanoemulsion gels to achieve a more suitable viscosity for topical application. aip.org

A summary of research findings on advanced delivery systems for hydrocortisone is provided in the table below.

Delivery System TypePolymer/Lipid UsedKey Research Findings
In Situ Gels Poloxamers, Hyaluronic Acid, HPMC, MethylcelluloseForms a gel at physiological temperature, providing sustained drug release. HPMC-based gels show excellent mucoadhesion. cuestionesdefisioterapia.commdpi.compharmacyjournal.net
Polymeric Nanoparticles (PNP) Poly-D,L-lactic-co-glycolic acid (PLGA)Encapsulates hydrocortisone via hydrophobic/hydrophilic interactions, enabling controlled release and dermal targeting. mdpi.com
Lipid-Polymer Hybrid Nanoparticles Polycaprolactone (PCL), PhospholipidsCombines polymeric core for controlled release with a lipid shell for enhanced biocompatibility and skin penetration. acs.orgnih.gov
Liposomes Phospholipids (e.g., P100)Can be designed to target specific skin layers; encapsulation sustains drug release. tandfonline.comnih.gov
Nanoemulsions Palm Oil, Palm Kernel Oil EstersIncreases solubility and stability of hydrocortisone; small droplet size enhances skin permeation. aip.orgasianpubs.org

No Dedicated Research Found on the Pharmaceutical Stability and Advanced Delivery of this compound

A thorough review of available scientific literature reveals a significant gap in dedicated research concerning the drug release kinetics and permeation enhancement of this compound from novel drug delivery systems. While extensive research has been conducted on other esters of hydrocortisone, such as hydrocortisone acetate and hydrocortisone 17-butyrate, studies focusing specifically on the 21-propionate ester are notably absent.

Current research primarily identifies this compound as a transient and minor metabolite during the in vitro hydrolysis of a different compound, Hydrocortisone 17-butyrate 21-propionate, when studied in cultured human keratinocytes. medicaljournals.senih.gov One study detected a small amount of this compound after six hours of incubation of Hydrocortisone 17-butyrate 21-propionate with these skin cells. medicaljournals.senih.gov However, the primary focus of this research was the metabolic pathway of the parent compound, not the physicochemical properties, release kinetics, or skin permeation characteristics of this compound itself.

Consequently, there is no available data to populate the requested section on "Studies on Drug Release Kinetics and Permeation Enhancement from Novel Formulations" for this compound. The scientific community has not published research that would allow for a detailed discussion or the creation of data tables on this specific topic. The information necessary to fulfill the user's request does not appear to be present in the public domain of scientific and pharmaceutical research.

Pre Clinical Research Models for Mechanistic Investigation of Hydrocortisone 21 Propionate

In Vitro Cellular Models for Pharmacodynamic and Biotransformation Studies

In vitro models provide a simplified, controlled environment to study the direct effects of a drug on specific cell types, helping to dissect its pharmacodynamic and metabolic pathways at the cellular level.

Cell culture systems are crucial for understanding the initial interactions between a topically applied drug and skin cells. Human keratinocytes, the primary cells of the epidermis, are a particularly relevant model for studying the biotransformation of corticosteroids applied to the skin.

Research using cultured human keratinocytes has been pivotal in understanding the metabolism of double-estered corticosteroids like hydrocortisone (B1673445) 17-butyrate 21-propionate. medicaljournals.senih.gov When this compound is introduced to a keratinocyte culture, it undergoes rapid enzymatic hydrolysis. medicaljournals.se The primary metabolic event is the hydrolysis of the acyl group at the 21-position. medicaljournals.se

An in vitro study demonstrated this process by adding hydrocortisone 17-butyrate 21-propionate to a culture of human keratinocytes. nih.gov Within one hour, a significant amount of its metabolite, hydrocortisone 17-butyrate, was detected. nih.gov After six hours, most of the parent compound was converted to hydrocortisone 17-butyrate, while a small quantity of hydrocortisone 21-propionate (resulting from de-esterification at the 17-position) was also observed. nih.gov The parent compound, due to its increased lipophilicity from esterification, showed a significantly higher intracellular accumulation compared to hydrocortisone, with an intracellular concentration more than five times its extracellular concentration. nih.gov This enhanced uptake is a key aspect of its potent local action. medicaljournals.se

Below is a data table summarizing the findings from a study on the hydrolysis of Hydrocortisone 17-butyrate 21-propionate (HBP) in cultured human keratinocytes.

Table 1: Hydrolysis of HBP in Human Keratinocyte Culture

Time Point HBP Concentration (nmol/mL) Hydrocortisone 17-butyrate (Metabolite) Concentration (nmol/mL) This compound (Metabolite) Concentration (nmol/mL)
1 Hour Decreased 1.308 Not specified

Data derived from an initial concentration of 10 nmol/mL of HBP. nih.gov

As a glucocorticoid, this compound is understood to exert its anti-inflammatory effects by modulating complex cellular signaling cascades. nih.gov Steroid hormones regulate a wide array of cellular functions, including proliferation, differentiation, and apoptosis, through both transcriptional and extranuclear actions. nih.gov

The primary mechanism involves the glucocorticoid receptor (GR). nih.gov Upon entering the cell, the steroid binds to the GR in the cytoplasm. This complex then translocates to the nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs). nih.gov This interaction modulates the transcription of target genes. nih.gov

Key signaling pathways affected by glucocorticoids include:

Nuclear Factor-kappa B (NF-κB) Pathway: Glucocorticoids are potent inhibitors of the NF-κB pathway, a central regulator of inflammation. They can suppress the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. mdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade is another critical pathway in the inflammatory response. Glucocorticoids can interfere with MAPK signaling, further contributing to their anti-inflammatory effects. mdpi.com

Phospholipase A2 (PLA2) Inhibition: Glucocorticoids suppress the activity of PLA2, the enzyme responsible for releasing arachidonic acid, which is a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. msdvetmanual.com

These actions collectively suppress virtually every component of the inflammatory process, from inhibiting the synthesis of interleukins and other cytokines to reducing the activity and migration of leukocytes. nih.govmsdvetmanual.com

In Vivo Non-Human Animal Models for Mechanistic Pharmacology

In vivo animal models are indispensable for evaluating the pharmacological effects of a drug within a complete biological system, providing insights into its activity, pharmacokinetics, and interactions that cannot be replicated in vitro.

Standardized animal models are used to quantify and compare the topical anti-inflammatory potency of corticosteroids.

The Croton Oil Ear Assay is a widely used and rapid model for screening topical anti-inflammatory drugs. nih.govmdpi.com In this model, an irritant, croton oil, is applied to the ear of a mouse or rat, inducing an acute inflammatory response characterized by edema (swelling). scielo.brnih.gov The test compound is co-applied with the croton oil, and its effectiveness is measured by the degree to which it inhibits this swelling, typically assessed by measuring the change in ear thickness or weight. nih.goved.ac.uk In studies involving hydrocortisone 17-butyrate 21-propionate, its anti-inflammatory activity in rats was found to be superior to that of hydrocortisone 17-butyrate. ingentaconnect.com

The Granuloma Bioassay is a model for chronic inflammation. mdpi.com It involves implanting a cotton pellet or other foreign body subcutaneously in a rodent. mdpi.com This induces the formation of granulomatous tissue, a hallmark of chronic inflammatory processes. mdpi.com The systemic or topical application of an anti-inflammatory agent can inhibit the formation of this tissue, and the extent of inhibition (measured by the dry weight of the excised granuloma) serves as a measure of its anti-proliferative and chronic anti-inflammatory activity. mdpi.comjohnshopkins.edu

Table 2: Comparative Anti-inflammatory Activity in Animal Models

Compound Model Potency Comparison
Hydrocortisone 17-butyrate 21-propionate (HBP) Experimentally induced edema and dermatitis in rats Superior to Hydrocortisone 17-butyrate (HB) and Betamethasone (B1666872) 17-valerate (BV)

Data sourced from Otomo et al. 1981 and Schäfer-Korting et al. 1993, as cited in reference ingentaconnect.com.

Pharmacokinetic studies in animal models trace the absorption, distribution, metabolism, and excretion of a drug. For topical corticosteroids, the goal is to maximize local activity in the skin while minimizing systemic absorption and effects. medicaljournals.se Esterification at the 17- and 21-positions, as in hydrocortisone 17-butyrate 21-propionate, enhances lipophilicity, which is known to increase local action. medicaljournals.se

Animal studies suggest that after topical application, the compound is metabolized in the skin. medicaljournals.se The in vitro data from keratinocytes indicate that the 21-propionate ester is rapidly hydrolyzed. medicaljournals.senih.gov This biotransformation within the skin is a critical feature, as the compound is converted to its active metabolites locally. medicaljournals.se

Systemic effects observed in chronic toxicity studies in rats, such as atrophic changes in the adrenals and lymphatic tissues, confirm that some degree of systemic absorption and distribution occurs after percutaneous or subcutaneous administration. nih.govnih.gov However, these effects are generally weaker compared to other potent corticosteroids, suggesting that the metabolic transformation process contributes to a reduction in systemic action. ingentaconnect.comnih.gov

Comparative studies in animal models are essential for ranking the potency and therapeutic index of new corticosteroids against established ones. Hydrocortisone 17-butyrate 21-propionate has been compared with several other topical corticosteroids in rats.

In one such study, male rats were treated topically for 14 days with various corticosteroid ointments. nih.gov While all treated groups showed typical glucocorticoid effects like suppressed body weight gain and atrophy of lymphatic tissues and skin, the severity of these systemic effects varied significantly. nih.gov The systemic effect of hydrocortisone 17-butyrate 21-propionate ointment was found to be weaker than that of diflucortolone (B194688) valerate (B167501), clobetasol (B30939) propionate (B1217596), and prednisolone (B192156) 17-valerate 21-acetate. nih.gov Similarly, chronic toxicity studies demonstrated that the toxic effects of hydrocortisone 17-butyrate 21-propionate were weaker than those of betamethasone 17-valerate and comparable to hydrocortisone 17-butyrate. nih.govnih.gov

This favorable separation between high topical anti-inflammatory activity and lower systemic impact is a key objective in the development of modern corticosteroids. ingentaconnect.com

Table 3: Comparative Systemic Effects of Topical Corticosteroids in Rats

Compound Relative Systemic Effect Dermal Atrophic Effect
Diflucortolone valerate (DV) Strongest Significant reduction in skin fold thickness
Clobetasol propionate (CP) Strong Significant reduction in skin fold thickness
Prednisolone 17-valerate 21-acetate (PVA) Moderate Significant reduction in skin fold thickness

Data based on a 14-day comparative study in male rats. nih.gov

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Hydrocortisone
Hydrocortisone 17-butyrate
Hydrocortisone 17-butyrate 21-propionate
Betamethasone 17-valerate
Clobetasol propionate
Diflucortolone valerate
Prednisolone 17-valerate 21-acetate
Arachidonic acid
Prostaglandins
Leukotrienes

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of hydrocortisone 21-propionate derivatives during synthesis?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques (e.g., 1^1H-NMR, 13^{13}C-NMR) and chromatographic purity analysis (HPLC). For esters like hydrocortisone 17-butyrate 21-propionate (HBP), esterification at C-17 and C-21 positions must be validated via mass spectrometry (MS) to distinguish between positional isomers. Cross-referencing with synthetic protocols for glucocorticoid esters, such as those described for HBP, ensures reproducibility .

Q. What experimental approaches are used to assess the glucocorticoid receptor (GR) binding affinity of this compound derivatives?

  • Methodological Answer : Competitive radioligand binding assays using 3^3H-dexamethasone or 3^3H-HBP are standard. Cytoplasmic fractions from rat liver or thymocytes are incubated with labeled ligands and unlabeled test compounds. Scatchard plot analysis and inhibition constants (KiK_i) are calculated to compare affinities. For example, HBP exhibits a KiK_i similar to dexamethasone but higher than hydrocortisone, reflecting esterification-enhanced GR specificity .

Advanced Research Questions

Q. How can fractional factorial design (DoE) optimize this compound formulations while minimizing experimental iterations?

  • Methodological Answer : A 2k^k fractional factorial design (where kk = variables like excipients) reduces experiments by testing interactions between variables. For example, eight multi-component mixtures with binders, disintegrants, fillers, and lubricants were tested under accelerated stability conditions (50°C, 50% RH). Hydrocortisone degradation was monitored via HPLC, and STATISTICA software identified optimal excipients (e.g., lactose as a filler) with minimal chemical interactions. This approach reduces time/cost while maximizing data utility .

Q. What metabolic pathways explain the localized anti-inflammatory action of hydrocortisone 17-butyrate 21-propionate (HBP)?

  • Methodological Answer : In vitro hydrolysis studies using human keratinocyte cultures reveal selective de-esterification. HBP is hydrolyzed at the 21-propionate position first, yielding hydrocortisone 17-butyrate (HB), which penetrates deeper skin layers. HB is further metabolized to hydrocortisone (HC) in the dermis, minimizing systemic exposure. Intracellular accumulation of HBP in keratinocytes (5× higher than extracellular) enhances localized efficacy while reducing systemic side effects .

Q. How should researchers reconcile conflicting data on the receptor-binding behavior of hydrocortisone esters?

  • Methodological Answer : Discrepancies (e.g., variable KdK_d values across studies) require meta-analysis of binding assays. Factors include tissue-specific receptor isoforms (e.g., liver vs. thymus), assay conditions (pH, temperature), and ester stability. Cross-validation using orthogonal methods (e.g., fluorescence polarization vs. radioligand assays) and sensitivity analysis (e.g., Hofstee plots) can resolve inconsistencies. For instance, HBP’s affinity for non-GR sites in HC-binding assays disappears when DM competes, clarifying its synthetic glucocorticoid specificity .

Data Analysis and Interpretation

Q. What statistical tools are recommended for analyzing multi-variable interactions in hydrocortisone formulation studies?

  • Methodological Answer : Response surface methodology (RSM) and ANOVA are critical for DoE data. Software like STATISTICA or JMP generates interaction plots and Pareto charts to rank excipient effects. For example, lactose filler and magnesium stearate lubricant showed synergistic stability effects in hydrocortisone formulations, while starch-based disintegrants increased degradation .

Q. How do ester chain lengths at C-17 and C-21 influence hydrocortisone derivatives’ pharmacokinetics?

  • Methodological Answer : Longer esters (e.g., 17-valerate vs. 17-acetate) increase lipophilicity, prolonging skin retention. However, 21-propionate esters balance solubility and hydrolysis rates. In vitro permeability assays (Franz diffusion cells) and in vivo microdialysis can quantify ester-specific absorption. For example, HBP’s dual esterification delays systemic absorption compared to hydrocortisone 17-butyrate alone .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.